1,2:5,6-Di-o-cyclohexylidene-myo-inositol

説明

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs in biomedicine . It can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .

Synthesis Analysis

Monoketalization of myo-inositol with one equivalent of 1,1-dimethoxycyclohexane or 2,2-dimethoxypropane in the presence of H2SO4-silica under similar conditions resulted in the simultaneous protection of 1-OH and 2-OH giving the 1,2-O-cyclohexylidene-myo-inositol .Molecular Structure Analysis

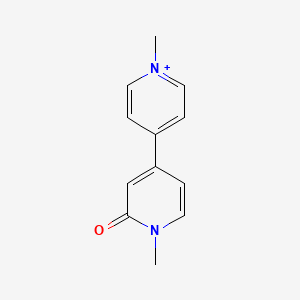

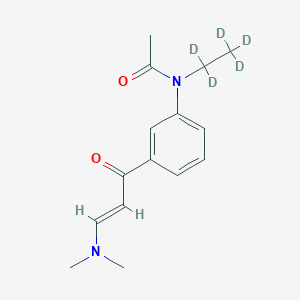

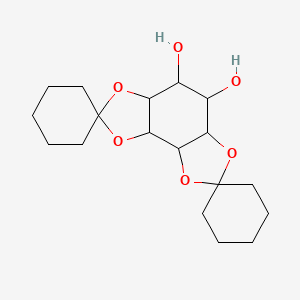

The molecular formula of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is C18H28O6 . The molecule contains a total of 56 bonds. There are 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative .Physical And Chemical Properties Analysis

The molecular weight of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is 340.41132 g/mol . The molecule contains a total of 56 bonds, including 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .科学的研究の応用

Synthesis and Derivative Formation : The compound is used in synthesizing various derivatives. For instance, p-Toluenesulfonylation of 1,2-O-cyclohexylidene-myo-inositol yields various mono-, di-, tri-, and tetra-O-p-toluenesulfonyl derivatives, valuable for further chemical transformations (Suami, Ogawa, Tanaka, & Otake, 1971).

Improved Preparation Methods : Research has focused on improving the preparation of cyclohexylidene derivatives of myo-inositol. A method involving the condensation of myo-inositol with 1,1-dimethoxy-cyclohexane has been developed, yielding 1,2-O-cyclohexylidene-myo-inositol and other derivatives (Jiang & Baker, 1986).

Anhydro Derivatives : The reaction of 1,2-O-cyclohexylidene-myo-inositol tosylates with sodium methoxide produces various anhydro derivatives, which have been structurally characterized (Suami, Ogawa, Oki, & Ohashi, 1972).

Crystal Structure Analysis : The crystal structure of 1,2-O-cyclohexylidene-myo-inositol dihydrate has been reported, providing insights into its molecular interactions and conformation (Purushothaman et al., 2017).

Enzymatic Resolution and Synthesis : Enzymatic processes have been developed for the regio- and enantioselective esterification of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, leading to optically pure materials and selectively protected products, important in synthesizing naturally occurring myo-inositol phosphate derivatives (Ling et al., 1993).

Chemoenzymatic Synthesis : The compound is a key intermediate in the chemoenzymatic synthesis of myo-inositol polyphosphates, a class of molecules with significant biological activities (Gou, Liu, & Chen, 1992).

Heterogeneous Catalysis : The compound plays a role in the development of eco-friendly heterogeneous catalysts for the differential protection of myo-inositol hydroxyl groups, important for the synthesis of biologically significant phosphoinositols and natural products (Vibhute & Sureshan, 2013).

将来の方向性

1,2:5,6-Di-o-cyclohexylidene-myo-inositol has recently gained popularity in the medical industry for its myriad of therapeutic benefits . It’s best known for its ability to combat diseases such as diabetes and cancer . This compound’s exceptional characteristics and structure have deemed it an invaluable component in numerous medicinal endeavors .

特性

InChI |

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAPESVEHHOBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:5,6-Di-o-cyclohexylidene-myo-inositol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/no-structure.png)

![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)

![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)